- Visible-Light-Mediated N-Desulfonylation of N-Heterocycles Using a Heteroleptic Copper(I) Complex as a Photocatalyst, Journal of Organic Chemistry, 2020, 85(13), 8732-8739
Cas no 94444-96-9 (5-Methoxy-1H-indazole)
5-Methoxy-1H-indazole structure
Product Name:5-Methoxy-1H-indazole
Número CAS:94444-96-9
MF:C8H8N2O
Megavatios:148.16192150116
MDL:MFCD07781657
CID:61724
PubChem ID:13346860
Update Time:2025-11-02
5-Methoxy-1H-indazole Propiedades químicas y físicas
Nombre e identificación
-
- 5-Methoxy-1H-indazole
- : 5-METHOXY-1H-INDAZOLE
- 1H-INDAZOLE,5-METHOXY-
- 5-Methoxy (1H)indazole
- 5-Methoxyindazole
- 1H-Indazole, 5-methoxy-
- 2H-Indazole, 5-methoxy-
- 5-methoxy-indazole
- PubChem11084
- GZWWDKIVVTXLFL-UHFFFAOYSA-N
- BCP27396
- FCH857343
- BDBM50099402
- VI20055
- PB32539
- TRA0083056
- OR110371
- SY020404
- BL004020
- A
- 5-Methoxy-1H-indazole (ACI)
- 5-methoxy-1~{H}-indazole
- MFCD07781657
- SVT
- J-517661
- AKOS005146475
- 94444-96-9
- CS-D0861
- SCHEMBL1141784
- SS-6019
- SCHEMBL18003378
- CHEMBL15739
- AC-29479
- DTXSID20537722
- DB-007066
-
- MDL: MFCD07781657
- Renchi: 1S/C8H8N2O/c1-11-7-2-3-8-6(4-7)5-9-10-8/h2-5H,1H3,(H,9,10)
- Clave inchi: GZWWDKIVVTXLFL-UHFFFAOYSA-N
- Sonrisas: N1NC2C(=CC(=CC=2)OC)C=1
Atributos calculados
- Calidad precisa: 148.06400
- Masa isotópica única: 148.063662883g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 11
- Cuenta de enlace giratorio: 1
- Complejidad: 140
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 2.2
- Superficie del Polo topológico: 37.9
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: 2
Propiedades experimentales
- Denso: 1.244
- Punto de ebullición: 312.5℃ at 760 mmHg
- Punto de inflamación: 312.497 °C at 760 mmHg
- índice de refracción: 1.647
- PSA: 37.91000
- Logp: 1.57150
5-Methoxy-1H-indazole Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H302-H315-H319-H335
- Declaración de advertencia: P261-P305+P351+P338
- Código de categoría de peligro: 22-41
- Instrucciones de Seguridad: 26-39
- Condiciones de almacenamiento:Sealed in dry,Room Temperature
5-Methoxy-1H-indazole Datos Aduaneros
- Código HS:2933990090
- Datos Aduaneros:
中国海关编码:
2933990090概述:
2933990090. 其他仅含氮杂原子的杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Methoxy-1H-indazole PrecioMás >>
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|---|---|---|---|---|---|---|---|---|
| Alichem | A269001417-5g |
5-Methoxy-1H-indazole |
94444-96-9 | 95% | 5g |
$183.60 | 2023-08-31 | |
| Alichem | A269001417-10g |
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94444-96-9 | 95% | 10g |
$312.00 | 2023-08-31 | |
| Alichem | A269001417-25g |
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94444-96-9 | 95% | 25g |
$556.20 | 2023-08-31 | |
| Fluorochem | 092863-1g |
5-Methoxy-1H-indazole |
94444-96-9 | 95% | 1g |
£36.00 | 2022-03-01 | |
| Fluorochem | 092863-5g |
5-Methoxy-1H-indazole |
94444-96-9 | 95% | 5g |
£130.00 | 2022-03-01 | |
| Fluorochem | 092863-10g |
5-Methoxy-1H-indazole |
94444-96-9 | 95% | 10g |
£224.00 | 2022-03-01 | |
| Fluorochem | 092863-25g |
5-Methoxy-1H-indazole |
94444-96-9 | 95% | 25g |
£442.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M178408-5g |
5-Methoxy-1H-indazole |
94444-96-9 | 97% | 5g |
¥1615.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M178408-1g |
5-Methoxy-1H-indazole |
94444-96-9 | 97% | 1g |
¥529.90 | 2023-09-01 | |
| BAI LING WEI Technology Co., Ltd. | 127427-1G |
5-Methoxy-1H-indazole, 97% |
94444-96-9 | 97% | 1G |
¥ 203 | 2022-04-26 |
5-Methoxy-1H-indazole Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Hantzsch ester Catalysts: Diisopropylethylamine , Copper(1+), [1,1′-[1,1′-binaphthalene]-2,2′-diylbis[1,1-diphenylphosphine-κP]](2… Solvents: Tetrahydrofuran ; 24 h
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Magnesium Solvents: Methanol ; 3 h, rt
Referencia
- Preparation of indazole and application of said indazole in synthesis of medicine, China, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Sodium nitrite Solvents: Acetic acid , Water
1.2 Reagents: Triethylamine
1.2 Reagents: Triethylamine
Referencia
- Aminopiperidine indazoles as orally efficacious melanin concentrating hormone receptor-1 antagonists, Bioorganic & Medicinal Chemistry Letters, 2005, 15(23), 5293-5297
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Acetic anhydride , Triethylamine Solvents: Dichloromethane ; rt → 0 °C; 1 h, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Acetic acid , Water ; rt → -5 °C
1.3 Reagents: Sodium nitrite Solvents: Water ; 1 h, -5 °C
1.4 Reagents: Water ; 10 min, 0 °C
1.5 Solvents: Toluene ; 1.5 h, rt → 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Acetic acid , Water ; rt → -5 °C
1.3 Reagents: Sodium nitrite Solvents: Water ; 1 h, -5 °C
1.4 Reagents: Water ; 10 min, 0 °C
1.5 Solvents: Toluene ; 1.5 h, rt → 80 °C
Referencia
- Preparation of benzimidazoles and analogs and their use as protein kinase inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 5
Condiciones de reacción
Referencia
- New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine, Journal of Organic Chemistry, 2006, 71(21), 8166-8172
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Magnesium Solvents: Methanol ; 3 h, rt
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
Referencia
- Copper(I) Oxide-Mediated Cyclization of o-Haloaryl N-Tosylhydrazones: Efficient Synthesis of Indazoles, Advanced Synthesis & Catalysis, 2016, 358(6), 926-939
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: 18-Crown-6 Solvents: Chloroform ; rt; 3 h, rt
Referencia
- Toward Biophysical Probes for the 5-HT3 Receptor: Structure-Activity Relationship Study of Granisetron Derivatives, Journal of Medicinal Chemistry, 2010, 53(5), 2324-2328
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: 18-Crown-6 Solvents: Chloroform ; 2 h, rt
Referencia
- Synthesis of new dehydro 2-azatryptophans and derivatives via Heck cross-coupling reactions of 3-iodoindazoles with methyl 2-(acetylamino)acrylate, Synthesis, 2006, (20), 3506-3514
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate , BINAP Solvents: Toluene ; 10 min, 80 °C
1.2 Reagents: Benzophenone hydrazone ; 16 h, 100 °C
1.3 Reagents: p-Toluenesulfonic acid Solvents: Tetrahydrofuran , Water ; 1 h, 100 °C
1.2 Reagents: Benzophenone hydrazone ; 16 h, 100 °C
1.3 Reagents: p-Toluenesulfonic acid Solvents: Tetrahydrofuran , Water ; 1 h, 100 °C
Referencia
- A general synthesis of diversely substituted indazoles and hetero-aromatic derivatives from o-halo-(het)arylaldehydes or -phenones, Tetrahedron, 2014, 70(44), 8413-8418
Métodos de producción 10
Condiciones de reacción
Referencia
- Competitive pathways in the reaction between aromatic azosulfides and enolates in DMSO, Phosphorus, 1993, 74(1-4), 409-10
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Potassium acetate , 18-Crown-6 Solvents: Chloroform
Referencia
- Sonogashira cross-coupling reaction of 3-iodoindazoles with various terminal alkynes: a mild and flexible strategy to design 2-aza tryptamines, Tetrahedron Letters, 2002, 43(15), 2695-2697
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Cesium carbonate Catalysts: N,N′-Dimethylethylenediamine , Cuprous iodide Solvents: Dimethylformamide ; 5 h, 120 °C
Referencia
- A novel copper-catalyzed, hydrazine-free synthesis of N-1 unsubstituted 1H-indazoles using stable guanylhydrazone salts as substrates, Tetrahedron, 2021, 91,
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Methanol ; overnight, 80 °C; 80 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
Referencia
- Synthesis of 3-(2-Hydroxyaryl)indazole Derivatives through Radical O-Arylation and [3,3]-Rearrangement from N-Hydroxyindazoles and Diaryliodonium Salts, Advanced Synthesis & Catalysis, 2022, 364(22), 3782-3788
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Hydrazine hydrochloride (1:?) Solvents: Ethanol ; 3 h, reflux
Referencia
- Synthesis, antifungal activity and qsar of novel pyrazole amides as succinate dehydrogenase inhibitors, Heterocycles, 2018, 96(1), 74-85
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: Acetic acid , Sodium nitrite , Hydrochloric acid , Ammonium tetrafluoroborate Solvents: Water ; 0 °C → rt
1.2 Reagents: Potassium acetate Solvents: Ethyl acetate
1.2 Reagents: Potassium acetate Solvents: Ethyl acetate
Referencia
- Discovery and SAR of spirochromane Akt inhibitors, Bioorganic & Medicinal Chemistry Letters, 2011, 21(8), 2410-2414
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: 18-Crown-6 Solvents: Chloroform ; 2 h, rt
Referencia
- Preparation of quinolines, indazoles, and their analogs as thyroid receptor agonists, World Intellectual Property Organization, , ,
Métodos de producción 17
Condiciones de reacción
Referencia
- Product class 2: 1H- and 2H-indazoles, Science of Synthesis, 2002, 12, 227-324
5-Methoxy-1H-indazole Raw materials
- 2-Hydroxy-5-methoxybenzaldehyde
- 5-Methoxy-1-[(4-methylphenyl)sulfonyl]-1H-indazole
- Borate(1-),tetrafluoro-
- 4-Methoxy-2-methylaniline
- 2-Bromo-5-methoxybenzaldehyde
- (5-methoxy-2-nitrophenyl)methanamine
- 1H-Indazole, 5-methoxy-1-(phenylsulfonyl)-
5-Methoxy-1H-indazole Preparation Products
5-Methoxy-1H-indazole Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:94444-96-9)5-Methoxy-1H-indazole
Número de pedido:A15924
Estado del inventario:in Stock
Cantidad:25.0g/50.0g/100.0g/250.0g
Pureza:99%
Información sobre precios actualizada por última vez:Monday, 2 September 2024 16:00
Precio ($):183.0/310.0/527.0/1055.0
Correo electrónico:sales@amadischem.com
5-Methoxy-1H-indazole Literatura relevante
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:94444-96-9)5-Methoxy-1H-indazole
Pureza:99%/99%/99%/99%
Cantidad:25.0g/50.0g/100.0g/250.0g
Precio ($):183.0/310.0/527.0/1055.0